dibenzo[a,h]phenazine
Description
Contextualization within Polycyclic Aza-Aromatic Hydrocarbons
Dibenzo[a,h]phenazine belongs to the broad class of compounds known as Polycyclic Aromatic Hydrocarbons (PAHs), specifically a subset called aza-PAHs or azarenes. PAHs are organic molecules composed of two or more fused benzene (B151609) rings in which pairs of carbon atoms are shared between rings. gov.bc.ca These compounds are characteristically non-polar, hydrophobic, and generally exhibit low solubility in water, with solubility decreasing as molecular weight increases. gov.bc.ca
The defining feature of aza-PAHs, including this compound, is the substitution of one or more carbon atoms in the aromatic rings with nitrogen atoms. This compound is a dibenzo-annulated pyrazine (B50134), meaning it is derived from a central pyrazine (a six-membered ring with two nitrogen atoms at opposite positions) fused with four benzene rings. wikipedia.org The presence of nitrogen atoms significantly influences the molecule's electronic structure, reactivity, and intermolecular interactions compared to its all-carbon PAH counterparts.
Significance of the Phenazine (B1670421) Core Structure in Advanced Materials Science and Molecular Biology
The tricyclic phenazine unit is the fundamental core of this compound and a vast family of over 150 naturally occurring and more than 6000 synthetic compounds. mdpi.comresearchgate.net This core structure is responsible for the remarkable properties that make these molecules valuable in both materials science and molecular biology.
In Advanced Materials Science , the phenazine core is highly valued for its electronic properties. It is an electron-deficient (acceptor) unit, a feature leveraged in the design of donor-acceptor (D-A) molecules for organic electronics. researchgate.netmetu.edu.tr By attaching electron-donating groups to the phenazine scaffold, researchers can create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This strategy is central to developing emitters for Organic Light-Emitting Diodes (OLEDs), particularly those that function via Thermally Activated Delayed Fluorescence (TADF). wiley.comworktribe.comacs.org The rigid, planar structure of the phenazine core is also advantageous for creating stable, high-performance materials for applications such as electrochromic devices. metu.edu.tr The stability of the phenazine ring system and the ease with which it can be chemically modified allow for fine-tuning of its photophysical and electrochemical characteristics. acs.orgresearchgate.net
In Molecular Biology , the significance of the phenazine core stems from its redox activity and its structural resemblance to DNA-intercalating agents. mdpi.comnih.gov Many phenazine derivatives are natural secondary metabolites produced by bacteria, such as those from the Pseudomonas and Streptomyces genera. mdpi.comasm.orgmdpi.com Their biological function is often linked to their ability to act as electron shuttles, which can lead to the reduction of molecular oxygen and the generation of reactive oxygen species (ROS). mdpi.comasm.org This mechanism underlies their broad-spectrum antibiotic activity against competing bacteria, fungi, and parasites. asm.org Furthermore, the planar aromatic structure of the phenazine core allows it to insert between the base pairs of DNA, potentially inhibiting DNA replication and other cellular processes. mdpi.com This interaction is a key area of investigation for developing new therapeutic agents.
Scope and Research Trajectories for this compound and Related Isomers
While this compound itself is a subject of academic interest, much of the contemporary research in this family focuses on its structural isomers, particularly dibenzo[a,c]phenazine (B1222753) and dibenzo[a,j]phenazine. wiley.comacs.orgnih.govrsc.orgmdpi.com The primary trajectory for this research is the rational design and synthesis of novel derivatives for high-performance organic electronic devices. researchgate.netacs.org
Key research efforts include:
Development of TADF Emitters: A major focus is on synthesizing donor-acceptor molecules where a dibenzophenazine isomer acts as the acceptor core. wiley.comworktribe.comnih.gov By carefully selecting the donor units and their attachment points on the core, scientists can minimize the energy gap between the lowest singlet and triplet excited states, a crucial requirement for efficient TADF. wiley.comrsc.org This research has led to the development of highly efficient orange-red OLEDs. acs.org
Materials for Optoelectronics: Researchers are exploring dibenzophenazine derivatives for a range of optoelectronic applications beyond OLEDs. This includes creating new polymers for electrochromic devices, where the material changes color in response to an electrical voltage. metu.edu.tr
Structure-Property Relationship Studies: A fundamental aspect of the research involves understanding how the molecular structure dictates the material's properties. Studies investigate how changing the substitution pattern on the dibenzophenazine core affects molecular packing in the solid state, charge transport characteristics, and photophysical behavior. researchgate.netrsc.orgrsc.org For example, systematic investigations of the redox properties of N,N'-disubstituted dihydrodibenzo[a,c]phenazine have provided insights into the unique geometry and electronic structure changes upon oxidation, which is crucial for designing new stimuli-responsive materials. acs.org
The overarching goal is to create a library of dibenzophenazine-based materials with predictable and tunable properties, paving the way for their integration into next-generation electronic and photonic technologies.
Data Tables
Table 1: Physicochemical Properties of Phenazine and an Isomeric Dibenzophenazine This table provides a summary of key physical and chemical properties for the parent phenazine compound and a representative dibenzophenazine isomer.
| Property | Phenazine | Dibenzo[a,c]phenazine |
| Molecular Formula | C₁₂H₈N₂ | C₂₀H₁₂N₂ |
| Molar Mass | 180.21 g/mol | 280.33 g/mol |
| Appearance | Yellow crystalline powder | Pale-yellow crystals |
| Melting Point | 174–177 °C | 224–225 °C |
| Boiling Point | 357.2 °C | 524 °C |
| Solubility in Water | Insoluble | Insoluble |
| Data Sources | wikipedia.org | mdpi.comnih.gov |
Table 2: Research Findings on Substituted Dibenzophenazine Derivatives This table highlights examples of contemporary research on dibenzophenazine isomers, detailing their structure, key findings, and potential applications.
| Derivative Class | Key Features & Findings | Potential Application | Reference(s) |
| Dibenzo[a,j]phenazine D-A-D Triads | U-shaped Donor-Acceptor-Donor (D-A-D) architecture. Small singlet-triplet energy splitting (0.02 to 0.20 eV) enables efficient TADF. | Green-to-Red/NIR OLEDs | wiley.comworktribe.com |
| xDMAC–BP (Dibenzo[a,c]phenazine core) | Donor-acceptor structure with one to three 9,9-dimethylacridan (DMAC) donors. Photoluminescence quantum yield improved from 42% to 89% with an increasing number of donor units. | High-efficiency orange-red OLEDs (EQE up to 22.0%) | acs.org |
| Fluorinated Dibenzo[a,c]phenazine Polymers | Synthesized via coupling with electron-rich units like 3-hexylthiophene (B156222) and EDOT. Polymers exhibit distinct electrochemical and spectroelectrochemical properties. | Electrochromic Devices (ECDs) | metu.edu.tr |
| TPA-DBPzCN (Dibenzo[a,c]phenazine core) | Four regio-isomers synthesized with a triphenylamine (B166846) (TPA) donor. The attachment position of the donor has a profound effect on emission wavelength, quantum yield, and delayed fluorescence. | (Deep) Red TADF Emitters | rsc.org |
| N,N'-Disubstituted Dihydrodibenzo[a,c]phenazine | Systematic study of redox behavior. Successful isolation and crystallographic analysis of radical cation and dication species, revealing geometry planarization upon oxidation. | Stimuli-Responsive Materials, Molecular Actuators | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)9-11-17-19(15)21-18-12-10-14-6-2-4-8-16(14)20(18)22-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGTHBSULHLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC5=CC=CC=C5C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177117 | |
| Record name | Dibenz(a,h)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226-47-1 | |
| Record name | Dibenzo[a,h]phenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz(a,h)phenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(a,h)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(A,H)PHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FCO10CTGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Dibenzo A,h Phenazine Derivatives
Classical and Contemporary Synthetic Routes to the Dibenzo[a,h]phenazine Scaffold
The construction of the this compound core can be achieved through several established and emerging synthetic pathways. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
Oxidative Cyclization Approaches
Oxidative cyclization is a common strategy for the synthesis of phenazine (B1670421) derivatives. researchgate.netresearchgate.net In the context of this compound, this can involve the oxidation of appropriately substituted aminodiphenylamines. For instance, the oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene has been explored as a route to this compound-based "proton sponges". acs.org Another approach involves the electrochemical oxidation of 10,11-dihydro-5H-dibenzo[b,e] researchgate.netdntb.gov.uadiazepines, which undergo ring contraction to yield phenazines under mild conditions using aerial oxygen as the oxidant. acs.org
Condensation Reactions with o-Phenylenediamines and Dicarbonyl Compounds
A widely used and classical method for synthesizing phenazines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netresearchgate.netscispace.com For the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives, 9,10-phenanthrenequinone is a common dicarbonyl starting material that reacts with various o-phenylenediamines. chem-soc.siacademie-sciences.fr This reaction is often catalyzed by acids. rasayanjournal.co.inresearchgate.net For example, the reaction of 9,10-phenanthrenequinone with o-phenylenediamine in an ethanol/acetic acid mixture yields dibenzo[a,c]phenazine. academie-sciences.fr The use of catalysts like lead dichloride has been shown to facilitate this condensation at room temperature with high yields and short reaction times. scispace.comresearchgate.net
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| 9,10-Phenanthrenequinone, o-Phenylenediamine | PbCl2, Ethanol, Room Temp. | Dibenzo[a,c]phenazine | High | scispace.comresearchgate.net |
| 9,10-Phenanthrenequinone, o-Phenylenediamine | Ethanol/Acetic Acid | Dibenzo[a,c]phenazine | 85-96 | academie-sciences.fr |
| β-Lapachone, o-Diamines | Solid-state, 35°C, Inert atm. | Pyrido-phenazine derivatives | - | rasayanjournal.co.in |
Palladium-Catalyzed Aryl Ligation Strategies
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have provided powerful tools for the construction of complex aromatic systems. The Buchwald-Hartwig amination has been successfully applied to the synthesis of functionalized phenazines. This "aryl ligation" strategy involves the double N-arylation of substituted bromoanilines, followed by in situ oxidation. clockss.org A key advantage of this method is the potential for regiochemical control, which is often difficult to achieve with classical approaches. clockss.orgnih.gov For example, the palladium-catalyzed reaction of 1-bromo-2-naphthylamine can selectively form this compound without the formation of the dibenzo[a,j]phenazine isomer. clockss.orgnih.gov This methodology has also been extended to the synthesis of more complex structures, such as dihydrodipyrrolophenazine ring systems from tryptophan derivatives. nih.gov
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Substituted Bromoanilines | Pd(OAc)2, Phosphine ligand, Cs2CO3 | Functionalized Phenazines | 40-63 | clockss.orgnih.gov |
| 1-Bromo-2-naphthylamine | Pd(OAc)2, Phosphine ligand, Cs2CO3 | This compound | 40 | clockss.orgnih.gov |
| N-Boc Tryptophan derivative | Pd catalyst | Dihydrodipyrrolophenazine | 49 | nih.gov |
Unconventional Formation Pathways of this compound
Beyond the more common synthetic routes, this compound has been observed to form through unexpected reaction pathways. One such instance is the reaction between 1-naphthyliminodimagnesium dibromide and 1-nitronaphthalene, which leads to the unanticipated formation of this compound. acs.org Such discoveries, while not always synthetically practical, can provide valuable mechanistic insights into the formation of the phenazine core.
Supramolecular Catalysis in Dibenzo[a,j]phenazine Synthesis
Supramolecular catalysis has emerged as a novel and efficient strategy for chemical synthesis. In the context of phenazine derivatives, hemicucurbit rsc.orguril (HemiQ rsc.org) has been employed as a supramolecular catalyst for the synthesis of dibenzo[a,j]phenazine compounds from 2-arylamines. researchgate.netdntb.gov.uaresearchgate.net The reaction proceeds via an oxidative dimerization in an acidic environment. researchgate.netresearchgate.net The HemiQ rsc.org catalyst is believed to facilitate the reaction by forming a host-guest complex with the 2-arylaminium salt through hydrogen bonding, thereby promoting the oxidation and subsequent nucleophilic addition steps. researchgate.net Kinetic studies have shown that the reaction rate is dependent on the electron density of the substrates. researchgate.net
Solid-State Synthetic Approaches for Phenazine Derivatives
Solid-state synthesis offers an environmentally friendly alternative to traditional solution-phase chemistry by minimizing or eliminating the use of solvents. This approach has been successfully applied to the synthesis of phenazine derivatives. rasayanjournal.co.in The solid-state reaction of o-quinones, such as β-lapachone, with o-diamines at a mild temperature (35°C) under an inert atmosphere can produce various phenazines, including pyrido-phenazine derivatives. rasayanjournal.co.in This method is presented as a greener alternative to the classical Hooker procedure, which typically involves refluxing in concentrated acetic acid. rasayanjournal.co.in Another example is the one-pot condensation of lawsone with o-phenylenediamine in the solid state, which yields benzo[a]phenazin-5-ol in quantitative yield. nih.gov Furthermore, cocrystallization has been shown to enhance the solid-state luminescence of phenazine derivatives by promoting intermolecular hydrogen bonds and π-π interactions. nih.gov
Derivatization Strategies for Functionalized Dibenzo[a,h]phenazines
The functionalization of the this compound core is crucial for tailoring its chemical and physical properties for specific applications. The rigid, planar, and electron-deficient nature of the phenazine ring system makes it an excellent scaffold for the development of advanced materials. nih.gov Derivatization strategies focus on introducing various functional groups at specific positions on the aromatic framework, which can modulate the molecule's electronic structure, solubility, and intermolecular interactions. These strategies include the introduction of electron-donating or electron-withdrawing groups, modification through halogenation and hydroxylation, and the attachment of extended π-conjugated side-arms to fine-tune electronic properties. nih.govresearchgate.netresearchgate.net
The electronic characteristics of this compound can be systematically modified by incorporating substituents that either donate or withdraw electron density from the π-system. A powerful and regioselective method for achieving this is the palladium-catalyzed double Buchwald-Hartwig amination/cyclization of substituted bromoanilines. nih.govclockss.org This approach allows for the synthesis of phenazine derivatives from precursors bearing a range of functional groups. For example, bromoanilines substituted with electron-donating groups like methyl (-Me) or tert-butyl (-t-Bu), or electron-withdrawing groups, can be converted into the corresponding disubstituted phenazines. nih.gov
Another established method involves the condensation reaction of a 1,2-dicarbonyl compound with a substituted o-phenylenediamine. While many examples focus on the dibenzo[a,c]phenazine isomer, the principle is broadly applicable. For instance, reacting phenanthrenequinone (B147406) with methyl 3,4-diaminobenzoate (B8644857) yields a dibenzo[a,c]phenazine with an electron-withdrawing methyl ester group. mdpi.com The presence of an electron-withdrawing nitro group on the diamine ring has been noted to slow the reaction rate. researchgate.net These synthetic routes provide access to a library of functionalized this compound derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org
Table 1: Synthesis of this compound Derivatives with Electron-Donating/Withdrawing Groups
| Precursor(s) | Method | Substituent(s) | Electronic Nature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Bromoanilines | Palladium-Catalyzed Cyclization | -Me, -t-Bu | Electron-Donating | Disubstituted Phenazines | 54-92% | nih.gov |
| Bromoaniline 16 | Palladium-Catalyzed Cyclization | - | Unsubstituted | This compound (17) | 40% | clockss.org |
| Phenanthrenequinone + Methyl 3,4-diaminobenzoate | Condensation | -COOCH₃ | Electron-Withdrawing | Dibenzo[a,c]phenazine-2-carboxylic Acid Methyl Ester | 90% | mdpi.com |
| Phenanthrenequinone + 3,4-Diaminobenzoic acid | Condensation | -COOH | Electron-Withdrawing | Dibenzo[a,c]phenazine-2-carboxylic Acid | 93% | mdpi.com |
Halogenation is a key strategy for modifying the electronic properties and reactivity of the this compound scaffold. The introduction of halogen atoms, such as bromine or fluorine, typically lowers the energy levels of the HOMO and LUMO due to their inductive electron-withdrawing effects. metu.edu.tr A direct method involves the bromination of the phenazine core to yield polyhalogenated derivatives, such as 1,4,6,9-tetrabromophenazine. researchgate.net For more specific substitutions, fluorinated dibenzo[a,c]phenazine derivatives have been synthesized by coupling a dibromo-fluorodibenzo[a,c]phenazine precursor with other units. metu.edu.tr A common laboratory method for bromination is the use of N-bromosuccinimide (NBS) in a solvent like chloroform. metu.edu.tr
Hydroxylation introduces polar hydroxyl (-OH) groups, which can alter solubility and participate in hydrogen bonding. While direct hydroxylation can be challenging, specific compounds have been synthesized that feature both halogen and hydroxyl groups, such as 2,4,9,11-Tetrabromodibenzo(a,h)phenazine-1,8-diol. ontosight.ai In some synthetic pathways, hydroxylation can occur as an unintended side reaction during the oxidative condensation of diaminobenzene precursors, a process that can be suppressed by the addition of acetone. osti.gov Furthermore, enzymatic routes offer a green alternative for hydroxylation. For example, phenazine-1-carboxylic acid can be converted to 1,2-dihydroxyphenazine through a decarboxylation and hydroxylation process catalyzed by a dioxygenase enzyme system. nih.gov
Table 2: Halogenation and Hydroxylation of this compound and Related Cores
| Modification | Method/Reagent | Product | Key Finding | Reference |
|---|---|---|---|---|
| Bromination | Direct Bromination | 1,4,6,9-Tetrabromophenazine | Provides key intermediate for further functionalization. | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | 2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine | Effective bromination of a functionalized phenazine core. | metu.edu.tr |
| Hydroxylation | Side-reaction in oxidative condensation | Monohydroxylated 7,8-dihalo-phenazine | Can be suppressed by the presence of acetone. | osti.gov |
| Hydroxylation | Enzymatic (Dioxygenase) | 1,2-Dihydroxyphenazine | Enzymatic system performs both decarboxylation and hydroxylation. | nih.gov |
| Bromination & Hydroxylation | Synthetic | 2,4,9,11-Tetrabromodibenzo(a,h)phenazine-1,8-diol | A polyfunctionalized derivative with both halogen and hydroxyl groups. | ontosight.ai |
Attaching π-conjugated side-arms to the this compound core is a sophisticated strategy to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) systems with highly tunable electronic structures. In these architectures, the electron-deficient this compound acts as the acceptor, while the conjugated side-arms function as electron donors. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to controlling the material's absorption and emission properties. researchgate.netacs.org
By systematically varying the electron-donating strength and conjugation length of the side-arms, the emission color of the resulting fluorophores can be precisely tuned across the visible spectrum, from green to deep red. researchgate.net For example, novel D-A-D compounds based on the dibenzo[a,c]phenazine skeleton have been developed by introducing side-arms such as 4-hexylthiophen-2-yl, fluorenyl, and carbazolyl groups. researchgate.net These modifications lead to compounds with strong ICT character and notable positive fluorescent solvatochromism. researchgate.net This molecular engineering approach has been successfully used to create materials for organic light-emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) emitters where the energy gap between singlet and triplet states is minimized. acs.org
Table 3: Tuning Electronic Structures via Side-Arm Conjugation on Dibenzo-phenazine Cores
| Core Structure | Conjugated Side-Arm(s) | Resulting Property/Application | Reference |
|---|---|---|---|
| Dibenzo[a,c]phenazine (Acceptor) | 4-hexylthiophen-2-yl (Donor) | ICT-type chromophore, emission tunable from yellowish-green to deep red. | researchgate.net |
| Dibenzo[a,c]phenazine (Acceptor) | 5-(9,9-dihexyl-9H-fluoren-2-yl)thiophen-2-yl (Donor) | Effective red-emissive fluorophore. | researchgate.net |
| Dibenzo[a,c]phenazine (Acceptor) | Dimethylacridine (DMAC) (Donor) | High-efficiency orange-red TADF emitter for OLEDs. | acs.org |
| Dibenzo[a,c]phenazine (Acceptor) | 3-hexylthiophene (B156222), Ethylene dioxythiophene (EDOT) (Donors) | Polymers for electrochromic devices with tuned redox potentials and optical band gaps. | metu.edu.tr |
| Dibenzo[a,c]phenazine (Acceptor) | 4-(2-benzothiazolyl)phenyl (Electron Deficient Side-Arm) | Tuning of optical properties, emission in the blue region. | researchgate.net |
Spectroscopic and Photophysical Characterization of Dibenzo A,h Phenazine Systems
Steady-State Optical Spectroscopy
Steady-state spectroscopy provides fundamental insights into the electronic ground and excited states of dibenzo[a,h]phenazine systems.
The electronic absorption spectra of this compound derivatives are characterized by transitions originating from their extended π-conjugated systems. Theoretical studies on 1,8-dihydroxythis compound (DHBP), a key derivative, have provided detailed characterization of its chromophore. tandfonline.comnih.gov In its ground state (S₀), DHBP exists in a stable enol (E) form, stabilized by two intramolecular hydrogen bonds. tandfonline.com
Calculations based on time-dependent density functional theory (TD-DFT) reproduce the experimental UV-Vis absorption spectrum well. nih.gov The lowest energy absorption peak observed experimentally for DHBP at approximately 2.54 eV (around 488 nm) is attributed to the excitation of this stable ground-state enol form to its first singlet excited state (S₁). tandfonline.com This transition is the primary indicator of the fundamental absorption characteristics of this specific chromophoric system.
Table 1: UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent | Absorption Maximum (λ_max) | Reference |
|---|
The fluorescence properties of this compound systems are particularly noteworthy due to significant Stokes shifts, often indicative of substantial geometric or electronic rearrangement in the excited state. In the case of 1,8-dihydroxythis compound (DHBP), the emission is not from the initially excited enol (E) form but from a tautomeric structure formed in the excited state. tandfonline.com
Upon excitation, an excited-state intramolecular proton transfer (ESIPT) occurs. This process is facilitated by the strengthening of intramolecular hydrogen bonds in the S₁ state. nih.gov Theoretical models suggest that a single-proton-transferred keto (SK) tautomer is the most stable species in the S₁ state and is responsible for the fluorescence emission. tandfonline.com This results in a large Stokes shift, with the experimental emission band observed at 1.64 eV (around 756 nm). tandfonline.com While some studies suggest the possibility of a double proton transfer mechanism, the single proton transfer pathway is well-supported as the primary route for emission. tandfonline.comnih.gov
Information on the solvatochromism of this compound is limited in the reviewed literature, with studies primarily focusing on its behavior in nonpolar solvents like toluene. nih.gov
Table 2: Fluorescence Emission Data for this compound Derivatives
| Compound | Solvent | Emission Maximum (λ_em) | Stokes Shift | Reference |
|---|
Time-Resolved Photophysical Studies
Time-resolved studies, primarily through theoretical modeling, have been crucial in mapping the complex events that occur in the excited states of this compound derivatives.
The excited-state dynamics of 1,8-dihydroxythis compound (DHBP) are dominated by the rapid intramolecular proton transfer process. After the initial photoexcitation to the S₁ state of the enol (E) form, the molecule quickly relaxes to a more stable single-proton-transferred keto (SK) form. tandfonline.com This transformation occurs on an ultrafast timescale.
Potential energy surface calculations show that the energy barrier for this single proton transfer is very low in the excited state, making the process highly efficient. nih.gov In contrast, the subsequent transfer of a second proton to form a double-proton-transferred (DK) species involves a relatively high energy barrier, making this pathway less significant for the fluorescence emission of DHBP. tandfonline.com The lifetime of the excited state is influenced by competing radiative (fluorescence) and non-radiative decay pathways.
In addition to fluorescence, non-radiative decay channels play a significant role in the deactivation of the excited state. One of the key non-radiative pathways is intersystem crossing (ISC), which populates triplet states. For 1,8-dihydroxythis compound (DHBP), the low fluorescence intensity observed experimentally has been attributed to an efficient intersystem crossing between the lowest singlet excited state (S₁) and nearby triplet states (T₁ and T₂). researchgate.net
This ISC process acts as a quenching mechanism for the fluorescence from the proton-transferred species. researchgate.net The presence of efficient ISC suggests that these molecules could have interesting triplet-state properties, although detailed experimental characterization of the triplet state lifetimes and quantum yields for this compound systems is not extensively covered in the provided search results.
Advanced Luminescence Phenomena
The most prominent advanced luminescence phenomenon documented for the this compound system is Excited-State Intramolecular Proton Transfer (ESIPT) . As detailed in the preceding sections, this process is central to the photophysical behavior of 1,8-dihydroxythis compound (DHBP).
The ESIPT mechanism involves the following steps:
Photoexcitation : The ground-state enol (E) form absorbs a photon, promoting it to the S₁ excited state.
Proton Transfer : In the S₁ state, the acidity and basicity of the donor and acceptor groups change, strengthening the intramolecular hydrogen bond and triggering a nearly barrierless transfer of a single proton to form the excited keto (SK*) tautomer. tandfonline.comnih.gov
Emission : The molecule emits a photon from the relaxed SK* state, resulting in a low-energy fluorescence band and a characteristically large Stokes shift. tandfonline.com
Ground State Reversion : After emission, the molecule returns to the ground state, where the enol (E) form is more stable, and the proton transfers back to its original position, completing the cycle.
This phenomenon is responsible for the unique dual-emission potential and the large separation between absorption and emission bands, making these compounds interesting for applications that can leverage large Stokes shifts. researchgate.net
Thermally Activated Delayed Fluorescence (TADF) Properties
This compound and its derivatives, particularly when incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, have been identified as promising materials for thermally activated delayed fluorescence (TADF). rsc.orgnih.gov The TADF mechanism allows for the harvesting of triplet excitons and their conversion into light-emitting singlet excitons through reverse intersystem crossing (rISC), a process crucial for developing highly efficient organic light-emitting diodes (OLEDs) without relying on expensive noble metals. nih.govbeilstein-journals.org The efficiency of this process is largely dependent on a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. beilstein-journals.org
In D-A-D structured molecules, where dibenzo[a,j]phenazine (DBPHZ) acts as the acceptor core and units like phenothiazine (B1677639) (PTZ) or phenoxazine (B87303) (POZ) serve as donors, a significant separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is achieved. nih.gov This spatial separation, often resulting from a twisted geometry between the donor and acceptor moieties, leads to a very small ΔE_ST, which facilitates efficient rISC and, consequently, strong TADF emission. nih.gov
For instance, a D-A-D triad (B1167595) composed of phenothiazine donors and a dibenzo[a,j]phenazine acceptor was found to be an efficient orange-TADF emitter. nih.gov Time-resolved photophysical measurements confirmed its TADF characteristics, leading to the fabrication of OLED devices with high external quantum efficiencies (EQEs) of up to 16.8%, far exceeding the theoretical limit for conventional fluorescent emitters. rsc.orgnih.gov Similarly, a phenoxazine-DBPHZ-phenoxazine triad (POZ-DBPHZ) demonstrated excellent orange-TADF properties, with a very small ΔE_ST of approximately 20 meV, enabling an EQE of up to 16% in OLEDs. nih.gov
Table 1: TADF Properties of Selected this compound Derivatives
| Compound/System | Architecture | ΔE_ST (eV) | PLQY (%) | rISC Rate (s⁻¹) | Emission Color | EQE (%) |
| PTZ-DBPHZ-PTZ | D-A-D | ~0.03 | - | - | Orange | 16.8 |
| POZ-DBPHZ-POZ | D-A-D | ~0.02 | - | - | Orange | 16.0 |
| Phenoxazine-DBPHZ | D-A | 0.08 | - | - | - | - |
| 4-TPA-DBPzCN | D-A | Small | 62 | 1.6 x 10⁵ | Deep-Red | - |
| 2-TPA-DBPzCN | D-A | Small | 24 | 0.6 x 10⁵ | Red | - |
Note: Data compiled from various studies. rsc.orgnih.govrsc.org '-' indicates data not specified in the sources.
Mechanochromic Luminescence (MCL) Behaviors
Certain this compound derivatives exhibit mechanochromic luminescence (MCL), a phenomenon where the material changes its fluorescence color in response to mechanical stimuli like grinding, shearing, or pressing. nih.govacs.org This property is highly desirable for applications in sensors, security inks, and optical data storage. nih.govacs.org The color change is typically due to a transition between different solid-state packing arrangements, such as from a stable crystalline state to a metastable amorphous state, which alters intermolecular interactions and excited-state energies. researchgate.net
Novel U-shaped D-A-D molecules with a dibenzo[a,j]phenazine (DBPHZ) acceptor and phenothiazine (PTZ) donors have been shown to display distinct, tricolor-changing MCL. rsc.orgnih.gov The "two-conformation-switchable" nature of the PTZ donor units is crucial for this multi-color-changing behavior. rsc.orgnih.gov For example, a selenium-containing analogue, PSeZ-DBPHZ-PSeZ, demonstrated a drastic emission color change from yellow (576 nm) in its as-prepared crystalline state to deep-red (671 nm) after grinding. chemrxiv.org This change was reversible; heating the ground sample restored the original yellow emission. chemrxiv.org
The mechanism often involves changes in molecular conformation and packing. For the derivative (dibenzo[a,c]phenazine-9,14-diylbis(4,1-phenylene))dimethanol (DPAC-OH), the photoluminescence color shifts from blue to blue-green upon grinding. researchgate.net This behavior is attributed to the interplay between the vibration-induced emission (VIE) mechanism and intermolecular hydrogen bonding interactions, which are disrupted and reformed during the mechanical process. researchgate.net The reversibility of MCL can often be achieved by thermal annealing or exposure to solvent vapors, which allows the molecules to revert to their original, more thermodynamically stable packing arrangement. nih.gov
Table 2: Mechanochromic Luminescence of this compound Systems
| Compound | Stimulus | Initial Emission Color (λ_em, nm) | Final Emission Color (λ_em, nm) | Proposed Mechanism |
| PTZ-DBPHZ-PTZ Triads | Grinding | - | Tricolor Change | Conformational switching of PTZ units |
| PSeZ-DBPHZ-PSeZ | Grinding | Yellow (576) | Deep-Red (671) | Phase transition (Crystalline to Amorphous) |
| DPAC-OH | Grinding | Blue | Blue-Green | Disruption of H-bonding, VIE mechanism |
Note: Data compiled from various studies. rsc.orgnih.govresearchgate.netchemrxiv.org '-' indicates data not specified in the sources.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govpku.edu.cn This effect is the opposite of the aggregation-caused quenching (ACQ) typically observed in many conventional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), where the suppression of non-radiative decay pathways, such as intramolecular rotations and vibrations in the aggregated state, opens up the radiative decay channel, leading to enhanced fluorescence. rsc.org
Several this compound derivatives have been designed to exhibit AIE properties. mdpi.com A series of adducts combining triphenylamine (B166846) (TPA) with dibenzo[a,c]phenazine (B1222753) (DBP) demonstrated tunable AIE behavior based on the nature of the substituents on the TPA moiety. rsc.org While the parent compound and its alkyl-substituted derivatives showed aggregation-enhanced emission (AEE), alkoxy-decorated adducts displayed classic AIE characteristics. rsc.org This highlights that substituent engineering can effectively modulate the AIE properties by influencing the degree to which intramolecular motions are restricted upon aggregation. rsc.org
The synergy between AIE and TADF has been explored as a strategy for creating robust, highly emissive materials. acs.org By combining a dibenzo[a,c]phenazine acceptor with a varying number of 10-phenyl-9,10-dihydroacridine (DMAC) donor units, researchers developed materials with both prominent AIE and TADF properties. acs.org These materials exhibit excellent solid-state emission by simultaneously utilizing the full potential of excitons via TADF and preventing concentration quenching via the AIE effect. acs.org Furthermore, AIE-active this compound derivatives have been developed for biomedical applications, where they can be fabricated into nanoparticles for bio-imaging, demonstrating their potential in creating bright, water-dispersible, and biocompatible fluorescent probes. rsc.orgmdpi.com
Table 3: AIE Properties of Triphenylamine-Dibenzo[a,c]phenazine Adducts
| Compound | Substituent on TPA | Photophysical Behavior | Key Mechanism |
| Q1 | None | AEE + ICT | RIM |
| Q2, Q3 | Alkyl (Methyl/Octyl) | AEE + ICT | RIM |
| Q4, Q5 | Alkoxy (Methoxyl/Octyloxy) | AIE | RIM |
Note: Data adapted from a study on TPA-DBP adducts. rsc.org AEE = Aggregation-Enhanced Emission; AIE = Aggregation-Induced Emission; ICT = Intramolecular Charge Transfer; RIM = Restriction of Intramolecular Motion.
Dual Fluorescence Emission and Vibration-Induced Emission (VIE) Mechanisms
A unique photophysical behavior observed in saddle-shaped N,N′-disubstituted-dihydrodibenzo[a,c]phenazine (DPAC) derivatives is vibration-induced emission (VIE). researchgate.netecust.edu.cn This mechanism is responsible for their characteristic dual fluorescence and anomalously large Stokes shifts. ecust.edu.cn In their ground state, these molecules possess a bent, saddle-shaped conformation. nih.gov Upon photoexcitation, the molecule undergoes a significant structural relaxation, vibrating from the initial bent geometry towards a more planar conformation in the excited state. nih.gov
This dynamic process gives rise to two distinct emission bands:
A short-wavelength emission (typically blue): This originates from the locally excited (LE), bent state, which is the predominant conformation in a constrained environment (e.g., in a rigid matrix, at low temperatures, or in a highly viscous medium). nih.govrhhz.net
A long-wavelength emission (typically orange-red): This emission comes from the relaxed, planar intramolecular charge-transfer (ICT) state, which is favored in unconstrained environments where the molecule has the freedom to undergo the necessary conformational vibration. nih.govrhhz.net
The VIE mechanism is highly sensitive to the molecule's local environment. nih.gov In non-viscous solutions, the molecules can freely vibrate, leading to the dominance of the long-wavelength red emission. rhhz.net Conversely, as the viscosity of the medium increases or when the molecules are in a constrained solid state, the intramolecular vibrations are hindered, causing an enhancement of the short-wavelength blue emission. rhhz.net This high sensitivity to steric hindrance and viscosity has been exploited to develop ratiometric fluorescent probes for sensing applications. ecust.edu.cnrhhz.net
Researchers have systematically studied this effect by synthesizing a series of DPAC derivatives with chemical locks to physically impede the planarization process. ecust.edu.cn By varying the length of an alkyl chain to impose different degrees of steric constraint, they could precisely control the excited-state planarization, resulting in tunable emission colors that span a wide range of the visible spectrum. ecust.edu.cn This demonstrates that the dual emission is a direct consequence of the dynamic, vibration-induced structural change in the excited state. nih.govecust.edu.cn
Computational and Theoretical Investigations of Dibenzo A,h Phenazine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its excited-state counterpart, Time-Dependent DFT (TD-DFT), are cornerstone computational methods for investigating the electronic properties of complex organic molecules. These approaches have been applied to dibenzo[a,h]phenazine and its derivatives to model their behavior in both ground and excited states. While detailed computational studies on the unsubstituted parent this compound are noted in broader quantitative structure-activity relationship (QSAR) models, much of the in-depth research has focused on substituted derivatives, such as 1,8-dihydroxythis compound (DHBP), which exhibits interesting photophysical phenomena. nih.gov
Geometry optimization using DFT is a critical first step in theoretical studies to determine the most stable three-dimensional structure of a molecule. For derivatives like 1,8-dihydroxythis compound, calculations have been performed to find the minimum energy geometries in both the ground electronic state (S₀) and the first singlet excited state (S₁). nih.gov
Theoretical investigations have confirmed the formation of intramolecular hydrogen bonds in the S₀ state of DHBP. nih.gov Upon photoexcitation to the S₁ state, these hydrogen bonds are strengthened, which is a key factor in facilitating an excited-state intramolecular proton transfer (ESIPT) process. nih.gov By constructing potential energy surfaces for both the S₀ and S₁ states, researchers have been able to map the pathways for this proton transfer. These studies have identified multiple minima on the S₁ state surface, suggesting that both single and double proton transfer mechanisms can occur, with relatively low potential barriers between them. nih.gov
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides a good approximation of the energy required for electronic excitation.
In studies of this compound derivatives like DHBP, DFT calculations have been employed to determine the energies and spatial distributions of these orbitals. nih.govnih.gov For the parent this compound, HOMO and LUMO energies were calculated as part of a larger study to develop QSAR models for predicting the biological activity of polynuclear aromatic compounds. nih.gov In the case of DHBP, theoretical studies have explored its tautomers, corresponding to the non-proton-transferred (enol), single-proton-transferred, and double-proton-transferred forms, finding that the enol form is the most stable in the ground state. nih.gov The distribution of the HOMO and LUMO orbitals informs the nature of the electronic transitions; for many phenazine-based systems, the HOMO is often located on electron-donating parts of the molecule, while the LUMO resides on the electron-accepting phenazine (B1670421) core.
Table 1: Theoretical Findings on the Stability of 1,8-dihydroxythis compound (DHBP) Tautomers This table summarizes the relative stability of different forms of DHBP in its ground and excited states as determined by computational studies.
| State | Tautomer Form | Relative Stability | Key Finding |
|---|---|---|---|
| Ground State (S₀) | Enol (non-transferred) | Global Minimum | The most stable form before photoexcitation. nih.gov |
| Excited State (S₁) | Single-Proton-Transferred | Most Stable | Becomes the most stable form after photoexcitation. nih.gov |
| Excited State (S₁) | Double-Proton-Transferred | Higher Energy Barrier | Plays a less significant role in fluorescence due to a high energy barrier. nih.gov |
TD-DFT is a powerful tool for predicting the photophysical properties of molecules, such as their absorption and emission spectra. By calculating the vertical excitation energies from the optimized ground state geometry, one can simulate the UV-visible absorption spectrum. Similarly, calculating excitation energies from the optimized excited-state geometry can predict the fluorescence emission spectrum.
For 1,8-dihydroxythis compound, TD-DFT calculations have successfully reproduced the experimental UV-vis absorption and fluorescence spectra. nih.gov Theoretical models predicted an experimental absorption peak at 2.54 eV and an emission band at 1.64 eV, which were attributed to the non-proton-transferred (E form) and the single-proton-transferred (SK form) species, respectively. nih.gov This close agreement between theoretical predictions and experimental data validates the computational models and provides strong support for the proposed mechanisms of photoactivity, such as the occurrence of single proton transfer. nih.gov
Table 2: Comparison of Experimental and Calculated Photophysical Data for 1,8-dihydroxythis compound (DHBP)
| Parameter | Experimental Value | Calculated Value | Attributed Species |
|---|---|---|---|
| Absorption Peak | 2.54 eV | Matches Well | Non-proton-transferred (E) form nih.gov |
| Emission Band | 1.64 eV | Matches Well | Single-proton-transferred (SK) form nih.gov |
Molecular Dynamics Simulations in Conformational and Interaction Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of conformational changes and intermolecular interactions, such as those with solvent molecules. While comprehensive MD simulation studies focused specifically on this compound are not extensively documented, the technique has been applied to other phenazine-based systems. For instance, MD simulations were used to support the hypothesis that a polyaniline-like polymer derived from a phenazine precursor was localized on the surface of vesicles in solution. nih.gov Such studies demonstrate the potential of MD to provide insights into the dynamic behavior and environmental interactions of this compound and its derivatives in various media.
Hückel Theory and Aromaticity Assessment of Phenazine Derivatives
Hückel Molecular Orbital (HMO) theory, though simpler than DFT, remains a valuable method for predicting the electronic properties and aromaticity of conjugated π-electron systems. researchgate.net For aza-aromatic molecules like phenazine, standard Hückel theory requires modifications to its parameters (Coulomb and resonance integrals) to account for the higher electronegativity of nitrogen atoms compared to carbon. researchgate.netnih.gov
Corrected Hückel theory has been used to study the parent phenazine molecule, providing insights into the π-electron delocalization and bond characteristics. researchgate.net The aromaticity of the system, a key factor in its stability, can be evaluated using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). These indices often rely on bond length data, where greater equalization of bond lengths indicates higher aromaticity. researchgate.net While specific Hückel calculations for this compound are not detailed, the principles applied to the core phenazine structure are directly relevant to understanding the electronic nature of its annulated derivatives. researchgate.net The aromatic character of the this compound framework is a subject of theoretical interest, often in comparison to other naphthalene-containing structures.
Structure-Property Relationship Elucidation through Computational Modeling
A central goal of computational modeling is to establish clear structure-property relationships, which can guide the rational design of new molecules with desired characteristics. For this compound and its derivatives, computational studies have been instrumental in explaining how molecular structure dictates chemical and photophysical behavior.
One of the earliest examples is the use of computational descriptors for this compound in Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting biological endpoints. nih.gov In these models, calculated properties like HOMO-LUMO energies were used to correlate the structure of polynuclear aromatics with their observed activity. nih.gov
More detailed relationships have been elucidated for derivatives like 1,8-dihydroxythis compound. TD-DFT studies have revealed a sophisticated link between its structure and its unique fluorescence properties. nih.govnih.gov The calculations demonstrated that the presence and orientation of the hydroxyl groups lead to intramolecular hydrogen bonding in the ground state. nih.gov This structural feature, in turn, dictates the molecule's excited-state dynamics, enabling a low-barrier, single-proton transfer that results in a large Stokes shift and specific emission characteristics. nih.govnih.gov These computational insights explain why the molecule behaves as an excited-state intramolecular proton transfer (ESIPT) system, a property directly governed by its chemical structure. nih.gov
Table 3: Key Structure-Property Relationships for this compound and its Derivatives from Computational Modeling
| Structural Feature | Computational Method | Resulting Property/Behavior | Reference |
|---|---|---|---|
| Polynuclear Aromatic Core | QSAR Modeling | Correlation with biological activity (carcinogenicity). | nih.gov |
| 1,8-Dihydroxy Substitution | DFT/TD-DFT | Formation of intramolecular hydrogen bonds in the ground state. | nih.gov |
| Intramolecular H-Bonds | TD-DFT | Facilitation of Excited-State Intramolecular Proton Transfer (ESIPT). | nih.govnih.gov |
Advanced Materials Science Applications of Dibenzo A,h Phenazine Scaffolds
Organic Light-Emitting Diode (OLED) Emitters
The dibenzo[a,h]phenazine framework serves as a powerful electron-accepting unit in the molecular design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly for those utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Design and Synthesis of TADF Emitters for OLEDs
The design of efficient TADF emitters hinges on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This compound and its isomers are frequently incorporated as the central acceptor (A) core in donor-acceptor-donor (D-A-D) molecular architectures. mdpi.com In this design, electron-donating units, such as phenoxazine (B87303), are attached to the electron-deficient phenazine (B1670421) core. metu.edu.tr This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor effectively reduces the ΔEST, with values reported to be as low as 0.02 to 0.20 eV. mdpi.com This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, a key process in the TADF mechanism. metu.edu.tr
Several synthetic strategies have been developed to construct the this compound scaffold. Common methods include the oxidative dimerization of β-naphthylamine using reagents like the superoxide (B77818) ion or via catalysis with hemicucurbit acs.orguril. mdpi.comcapes.gov.br Other significant approaches involve palladium-catalyzed N-arylation or coupling reactions. metu.edu.tr An alternative route involves the thermolysis of Herz radicals, which can produce this compound in high yield. researchgate.net
Performance Metrics: External Quantum Efficiency (EQE) and Electroluminescence
OLEDs fabricated with this compound-based TADF emitters have demonstrated excellent performance, achieving high external quantum efficiencies (EQEs) that significantly exceed the theoretical maximum of approximately 5% for conventional fluorescent emitters. mdpi.com For instance, devices incorporating a U-shaped D-A-D architecture with a novel this compound-type accepting unit have reached EQEs of up to 16%. mdpi.com Similarly, an orange-TADF emitter achieved a high EQE of up to 16.8%. mdpi.com By manipulating the molecular structure to enhance the horizontal orientation of the transition dipole moment, related tetrabenzo[a,c]phenazine-based emitters have pushed performance even further, realizing a maximum EQE of 27.4% with suppressed efficiency roll-off for orange-red electroluminescence. metu.edu.tr
Table 1: Performance of OLEDs with Dibenzo-phenazine-based TADF Emitters
| Emitter Architecture | Electroluminescence Color | Max. External Quantum Efficiency (EQE) | Citation |
| U-shaped D-A-D | - | 16% | mdpi.com |
| D-A-D Compound | Orange | 16.8% | mdpi.com |
| Tetrabenzo[a,c]phenazine-PXZ | Orange-Red | 27.4% | metu.edu.tr |
Wavelength Tuning and Near-Infrared Emission
The emission wavelength of this compound-based emitters can be tuned by modifying the constituent donor and acceptor units, enabling access to different colors. metu.edu.tr This has been successfully demonstrated in the development of highly efficient orange-red TADF emitters. metu.edu.tr Furthermore, the core structure is a promising platform for developing near-infrared (NIR) emitting materials, which are sought after for applications in bio-imaging, night-vision displays, and optical communication. metu.edu.tr Research on related π-extended aza-helicene structures incorporating the phenazine moiety has reported broad NIR emission spanning from 600 to 900 nm. mdpi.com The pursuit of NIR-TADF emitters is an active area of research, with this compound derivatives representing a promising class of materials to address this challenge. metu.edu.tr
Electrochromic Devices and Optoelectronic Polymers
The this compound scaffold has been integrated into π-conjugated polymers for use in electrochromic devices (ECDs), which can change color upon the application of an electrical voltage. A donor-acceptor-donor monomer, 10,13-bis(2,3-dihydrothieno[3,4-b] mdpi.commetu.edu.trdioxin-5-yl)dibenzo[a,c]phenazine (PHED), was synthesized and polymerized to create a material for ECDs. The resulting polymer, PPHED, exhibits favorable properties for electrochromic applications, including a low optical band gap and good switching ability. Dual-type complementary colored ECDs have been constructed using PPHED, demonstrating the practical potential of these materials in smart window and display technologies.
Table 2: Optoelectronic Properties of PPHED Polymer
| Property | Value | Citation |
| Optical Band Gap (Eg) | 1.10 eV | |
| Wavelength of Max. Absorption (λmax) | 790 nm | |
| Transmittance Switching (@1600nm) | 80% |
Redox-Active Materials in Electrochemical Systems
Phenazines are recognized as valuable redox-active structures, and this compound derivatives are no exception. researchgate.net Their ability to undergo stable and reversible oxidation and reduction processes makes them suitable for use in electrochemical systems. The electrochemical properties of a nitro-substituted derivative of a hexapyrrolohexaazacoronene (HPHAC) containing the this compound unit were examined using cyclic voltammetry. The study revealed that the compound undergoes two reversible one-electron oxidation processes at relatively low potentials, indicating stable redox behavior. This characteristic redox activity suggests potential applications in areas such as organic rechargeable batteries or as mediators in electrochemical sensors.
Table 3: Oxidation Potentials of a Nitro-Dibenzo[a,h]phenazine Derivative
| Oxidation Wave | Potential (vs. Fc/Fc⁺) | Citation |
| First Oxidation | -0.20 V | |
| Second Oxidation | 0.07 V |
Photoinitiator Systems for Polymerization Processes
While the broader class of phenazine derivatives has been investigated for initiating polymerization reactions upon light exposure, specific studies focusing on the this compound isomer are less common. However, research on the closely related dibenzo[a,c]phenazine (B1222753) has shown its effectiveness as a visible-light photosensitizer for the radical polymerization of acrylates, with applications in materials like dental fillings. mdpi.com These systems, often comprising a two-component setup with a co-initiator, can generate the necessary radicals to start the polymerization process. Dibenzo[a,c]phenazine derivatives have been shown to be highly efficient, initiating polymerization at rates comparable to the commercial photoinitiator camphorquinone, but at significantly lower concentrations. This efficiency is attributed to their strong light absorption in the visible spectrum. mdpi.com They have been successfully used to facilitate both free-radical and cationic photopolymerization of various monomers, including epoxides and vinyl ethers. metu.edu.trmdpi.com
Research on this compound Scaffolds in Supramolecular Nanostructure Fabrication Remains Limited
A comprehensive review of current scientific literature reveals a notable scarcity of research specifically focused on the supramolecular nanostructure fabrication of this compound. While the broader phenazine family of compounds has been a subject of interest in materials science, the majority of research into dibenzo-fused phenazines has centered on the [a,c] isomer, dibenzo[a,c]phenazine.
Investigations into dibenzo[a,c]phenazine and its derivatives have demonstrated a rich and varied self-assembly behavior, leading to the formation of diverse nanostructures such as nanofibers, spherical aggregates, and columnar liquid crystals. These studies have highlighted the influence of various functional groups and intermolecular interactions on the resulting supramolecular architectures and their photophysical and electronic properties. This has led to their application in areas such as organic light-emitting diodes (OLEDs), sensors, and photosensitizers.
Consequently, a detailed article on the "" focusing on "Supramolecular Nanostructure Fabrication for Functional Materials," complete with data tables and detailed research findings, cannot be generated at this time due to the lack of specific primary research on this particular compound. The scientific community has, to date, prioritized the exploration of other isomers within the dibenzophenazine family. Future research may yet uncover the potential of this compound in the realm of supramolecular chemistry and advanced materials.
Supramolecular Chemistry and Host Guest Interactions Involving Dibenzo A,h Phenazine
Design and Synthesis of Dibenzo[a,c]phenazine-Containing Macrocycles (e.g., Crown Ethers)
The integration of dibenzo[a,c]phenazine (B1222753) units into macrocyclic architectures, such as those containing crown ethers, has been a successful strategy for creating advanced host molecules. The synthesis of these complex structures typically follows specific, multi-step pathways.
One established method involves the acid-catalyzed condensation of a phenanthrene-9,10-dione derivative with a diamino-crown ether. tandfonline.com For instance, disc-shaped molecules (discogens) featuring a dibenzo[a,c]phenazine core, a lateral crown ether, and four peripheral alkoxy side chains have been synthesized. tandfonline.com This reaction joins 2,3,6,7-tetrakis(alkoxy)phenanthrene-9,10-dione with a diamino-crown benzene (B151609) compound in dichloromethane (B109758) (CH₂Cl₂). tandfonline.com The process requires rigorous purification via column chromatography to yield the final, highly pure macrocycle suitable for materials science applications. tandfonline.com
Another prominent synthetic route is the Williamson etherification, which is particularly effective for creating macrocycles based on the 9,14-dihydrodibenzo[a,c]phenazine (DPAC) fluorophore. frontiersin.orgnih.gov In a key example, a novel DPAC-containing crown ether macrocycle, referred to as D-6, was produced in a three-step synthesis starting from N,N′-diphenyl-9,14-dihydrodibenzo[a,c]phenazine. frontiersin.orgnih.govfrontiersin.org The final and crucial step involves reacting a dihydroxy-functionalized DPAC precursor with hexaethylene glycol di(p-toluenesulfonate). frontiersin.orgnih.gov This reaction is performed using sodium hydride as a template, which facilitates the ring-closing etherification to yield the desired macrocycle with a 40% yield. frontiersin.orgnih.govfrontiersin.orgresearchgate.net The structure of the resulting macrocycle is then confirmed using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). frontiersin.orgfrontiersin.orgresearchgate.net
Host-Guest Interactions and Their Influence on Photophysical Properties
Macrocycles containing the dibenzo[a,c]phenazine framework exhibit fascinating host-guest chemistry, where the binding of a guest molecule within the host's cavity significantly alters its physical and chemical properties, especially its fluorescence.
The unique, saddle-shaped structure of N,N'-disubstituted dihydrodibenzo[a,c]phenazines (DPACs) is central to their photophysical behavior. frontiersin.orgacs.org In solution, these molecules undergo a dynamic, light-induced planarization upon photoexcitation, resulting in an orange-red fluorescence emission. frontiersin.orgacs.org However, when this vibrational motion is restricted, such as in a rigid solid state or through host-guest complexation, a blue fluorescence is observed. frontiersin.orgacs.org
A DPAC-based crown ether macrocycle (D-6) was specifically designed with an electron-rich cavity capable of binding electron-deficient guests, such as various ammonium (B1175870) salts (G1-G5). frontiersin.orgnih.gov The binding of these guests within the flexible hexaethylene glycol chain constrains the conformational freedom of the DPAC wings. frontiersin.orgnih.govresearchgate.net This host-guest interaction leads to dramatic, guest-dependent shifts in the fluorescence emission, with hypsochromic (blue) shifts of up to 130 nm. frontiersin.orgnih.govresearchgate.net The result is a multicolor emission spanning from orange to deep blue, which can be modulated by the choice of guest, the host-guest stoichiometry, and the solvent. frontiersin.orgdntb.gov.ua The formation of these supramolecular complexes has been confirmed through UV-vis titration, ¹H NMR, and HRMS. frontiersin.orgdntb.gov.ua For example, upon complexation, the emission of macrocycle D-6 shifted from 584 nm (orange) to 454 nm (dark blue) with one particular guest, demonstrating a powerful method for tuning optical output. researchgate.net
Similarly, dibenzo[a,c]phenazine crown ethers without the dihydro- core can interact with metal ions. The complexation of sodium ions by a discotic crown ether derivative was found to enforce a more ordered supramolecular assembly, augmenting the formation of a liquid crystalline columnar mesophase, which was not present in the metal-free host. tandfonline.com
| System | Emission Peak(s) (nm) | Observed Color | CIE Coordinates (x, y) | Emission Shift (nm) |
|---|---|---|---|---|
| D-6 (Host only) | 584 | Orange | (0.45, 0.45) | N/A |
| D-6 + Guest G1 | 490, 571 | Pale Yellow | (0.34, 0.40) | - |
| D-6 + Guest G2 | 484 | Cyan | (0.22, 0.33) | -100 |
| D-6 + Guest G3 | 483 | Green-Blue | (0.20, 0.30) | -101 |
| D-6 + Guest G4 | 478 | Blue | (0.20, 0.27) | -106 |
| D-6 + Guest G5 | 454 | Deep Blue | (0.17, 0.19) | -130 |
Self-Assembly Principles and Morphological Control in Supramolecular Aggregates
The principles of self-assembly allow molecules featuring dibenzo[a,h]phenazine and its isomers to spontaneously organize into well-defined, ordered nanostructures. The final morphology of these aggregates can be precisely controlled by subtle modifications to the molecular design, tuning the intermolecular interactions that govern the assembly process.
A study of V-shaped, amphiphilic rod-coil molecules, which consist of a rigid dibenzo[a,c]phenazine-based rod segment and a flexible poly(ethylene oxide) (PEO) coil, demonstrated this principle effectively. mdpi.com Slight changes to the chemical groups on the phenazine (B1670421) core led to vastly different supramolecular structures in aqueous solution. mdpi.com
Nanofibers: Molecules with a carboxyl group at the 11-position of the dibenzo[a,c]phenazine unit self-assembled into long or short nanofibers. mdpi.com This is attributed to the synergistic effect of π-π stacking interactions between the rigid rod segments and hydrogen bonding from the carboxyl groups, which promotes a close, ordered packing. mdpi.com
Spherical Aggregates: In contrast, replacing the small carboxyl group with a bulkier butoxycarbonyl group resulted in the formation of spherical aggregates (micelles and nanoparticles). mdpi.com The increased steric hindrance from the butoxycarbonyl group leads to looser molecular packing and lower intermolecular interaction, favoring a curved morphology. mdpi.com
This work shows that by tuning the balance of intermolecular forces—such as π-π stacking, hydrogen bonding, and steric effects—it is possible to control the curvature of the molecular assembly and thus dictate the final morphology. mdpi.com
Another approach to controlling aggregation is through kinetically controlled self-assembly. Chiral N,N'-diphenyl dihydrodibenzo[a,c]phenazine (DPAC) derivatives were shown to undergo a morphology transformation over time, starting as kinetically trapped particles and evolving into thermodynamically stable nanobricks. dicp.ac.cn This process could be monitored in real-time due to distinct changes in the material's fluorescence. dicp.ac.cn Furthermore, coordination-driven self-assembly, which uses metal-ligand bonding, has been employed to create discrete platinum (II) metallacycles with a DPAC core, demonstrating another powerful strategy for producing well-defined supramolecular structures. nih.gov
| Molecule Number | Key Structural Feature | Resulting Morphology in Aqueous Solution | Primary Driving Interactions |
|---|---|---|---|
| Molecule 1 | Carboxyl group at phenazine core | Long nanofibers | Strong π-π stacking, Hydrogen bonding |
| Molecule 2 | Carboxyl group and methyl group on coil | Short nanofibers | Slightly reduced π-π stacking due to steric hindrance |
| Molecule 3 | Butoxycarbonyl group at phenazine core | Spherical micelles | Weaker intermolecular interaction due to high steric hindrance |
| Molecule 4 | Butoxycarbonyl group and methyl group on coil | Nanoparticles (aggregated micelles) | Weaker intermolecular interaction due to high steric hindrance |
Catalytic Applications via Supramolecular Encapsulation
Inspired by the way enzymes use their cavities to catalyze reactions, chemists have developed artificial host molecules that encapsulate reactants to control and accelerate chemical transformations. rsc.orgbeilstein-journals.org This field, known as supramolecular catalysis, leverages non-covalent host-guest interactions to stabilize transition states, enhance reactivity, and dictate product selectivity. rsc.orgbeilstein-journals.org
A clear example of this principle is the synthesis of dibenzo[a,j]phenazine compounds using a hemicucurbit researchgate.neturil (HemiQ researchgate.net) macrocycle as a catalyst. researchgate.netresearchgate.net HemiQ researchgate.net is a pumpkin-shaped host molecule that can partially include substrates within its cavity. researchgate.net In an acidic environment, HemiQ researchgate.net was shown to catalyze the oxidative dimerization of 2-arylamines to form dibenzo[a,j]phenazines. researchgate.net
The proposed mechanism suggests that the catalytic action stems from the host-guest interaction between the HemiQ researchgate.net macrocycle and the 2-arylamine substrate. researchgate.net By partially encapsulating the substrate, the HemiQ researchgate.net host promotes the key steps of the reaction: the oxidation of the 2-arylamine and the subsequent nucleophilic addition with a second arylamine molecule. researchgate.net Kinetic studies confirmed that the reaction rate was dependent on the concentration of the HemiQ researchgate.net catalyst. researchgate.net This work demonstrates how a supramolecular host can effectively catalyze the construction of a complex heterocyclic system like a dibenzophenazine by creating a unique reaction environment within its cavity. researchgate.netresearchgate.net
Mechanistic Aspects of Dibenzo A,h Phenazine Biological Interactions
Molecular Binding and Recognition Mechanisms (e.g., DNA interactions, protein binding affinity)
The biological activity of dibenzo[a,h]phenazine and its derivatives is significantly influenced by their interactions with macromolecules such as DNA and proteins. The planar, aromatic structure of the dibenzophenazine core is a key feature that facilitates these molecular binding events, primarily through non-covalent interactions.
One of the most well-documented interactions is with DNA, particularly with non-canonical structures known as G-quadruplexes (G4s). nih.gov G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA, which are prevalent in telomeres and the promoter regions of oncogenes. nih.gov Derivatives of dibenzo[a,c]phenazine (B1222753) have been specifically engineered to target these structures. For instance, triazolyl dibenzo[a,c]phenazine derivatives have demonstrated a notable ability to bind to and stabilize the human telomeric G-quadruplex (hTELO G4). nih.govresearchgate.net This binding is primarily driven by two types of interactions: π-π stacking, where the extensive aromatic core of the dibenzophenazine ligand stacks onto the G-quartets of the G4 structure, and electrostatic interactions between flexible, protonatable side chains on the ligand and the phosphate (B84403) backbone of the DNA. nih.govresearchgate.net
The binding affinity and selectivity of these derivatives for different G-quadruplexes have been quantitatively assessed. Isothermal titration calorimetry (ITC) studies have provided dissociation constants (Kd) that illustrate the preferential binding to hTELO G4 over other G-quadruplexes found in the promoter regions of oncogenes like c-KIT, VEGF, and BCL-2. nih.gov For example, one derivative, DPa, showed a nine-fold higher binding specificity for hTELO G4 compared to c-KIT 1 G4. nih.gov This selective recognition highlights the potential for designing dibenzophenazine-based molecules that can specifically target certain DNA secondary structures. nih.gov
Beyond G-quadruplexes, other phenazine (B1670421) derivatives, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), have been shown to interact with DNA through intercalation. grafiati.com This mode of binding involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. The presence of the phenazine ring in these molecules enhances their DNA binding capabilities. researchgate.net
In terms of protein binding, while the primary focus of much of the research has been on DNA, the ability of phenazines to interact with proteins is also recognized. Phenazines are known to have numerous protein targets, which can lead to effects like protein misfolding and aggregation. rsc.org The specific binding affinities and mechanisms for this compound with various proteins are an area of ongoing investigation. However, the general principles of interaction likely involve hydrophobic and aromatic stacking interactions with corresponding domains on the protein surface or within binding pockets.
Table 1: Binding Affinities of Triazolyl Dibenzo[a,c]phenazine Derivatives with G-Quadruplex DNA nih.gov
| Compound | G-Quadruplex Target | Dissociation Constant (Kd) in μM |
| DPa | hTELO | 2.4 |
| DPa | c-KIT 1 | 18.5 |
| DPa | VEGF | 21.7 |
| DPa | BCL-2 | 51.8 |
| DPc | hTELO | 2.5 |
| DPc | c-KIT 2 | 21.8 |
Cellular Stress Response at a Molecular Level
Phenazine compounds, including the parent dibenzopyrazine structure, are known to induce cellular stress responses at the molecular level. nih.gov A significant mechanism through which they exert this effect is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions within the cell. nih.gov This redox cycling can lead to the production of superoxide (B77818) radicals and hydrogen peroxide (H₂O₂), which can damage cellular components if not neutralized by the cell's antioxidant systems. nih.govresearchgate.net For example, the production of phenazine-1-carboxylic acid (PCA) has been linked to an intrinsic flux of H₂O₂, which can create cellular stress. researchgate.net
Another key cellular stress pathway affected by phenazine derivatives is the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). nih.gov The ER is responsible for the proper folding and modification of many proteins. Various cellular insults, including oxidative stress, can disrupt ER function, leading to an accumulation of misfolded or unfolded proteins. nih.gov Studies in the model organism Caenorhabditis elegans have shown that exposure to certain phenazine derivatives leads to the upregulation of the ER stress response. nih.gov This can be observed through the increased expression of reporter genes like hsp-4::GFP, where HSP-4 is the worm homolog of the mammalian ER chaperone BiP, a key indicator of ER stress. nih.gov It has been noted that dibenzopyrazine (phenazine) itself can cause an increased ER stress response. nih.gov
The induction of these stress responses is a fundamental aspect of the biological activity of phenazines. The activation of pathways like the UPR and the oxidative stress response are cellular defense mechanisms designed to cope with the damage caused by these compounds and restore homeostasis. semanticscholar.org For instance, in response to oxidative stress, cells may upregulate antioxidant enzymes like superoxide dismutase. nih.gov
Biochemical Pathways Affected by Phenazine Derivatives
The interaction of phenazine derivatives with cellular components can significantly impact various biochemical pathways. A primary area of influence is cellular respiration and electron transport. Due to their redox-active nature, phenazines can act as electron shuttles, facilitating the transfer of electrons to alternative terminal acceptors. nih.gov This can modulate the activity of the bacterial electron transport chain by interacting with components such as cytochromes and other redox-active proteins. Some water-soluble triazole phenazine derivatives are thought to exert their biological effects by interrupting metabolic electron-transfer cascades rather than solely through the production of ROS. nih.gov
The biosynthesis of phenazines themselves originates from the shikimic acid pathway, a crucial metabolic route for the synthesis of aromatic amino acids and other important metabolites. nih.gov Chorismic acid, an intermediate in this pathway, serves as the branch point for the biosynthesis of the fundamental phenazine aromatic structure. nih.gov From the initial phenazine product, phenazine-1-carboxylic acid (PCA), a variety of derivatives are formed through the action of modifying enzymes that can perform hydroxylations, methylations, and other chemical transformations. nih.govmdpi.com
Furthermore, phenazine derivatives can influence signaling pathways. Pyocyanin, a well-studied phenazine derivative, has been shown to promote the secretion and mRNA expression of the pro-inflammatory cytokine IL-8 in macrophages in a concentration-dependent manner. nih.gov This indicates an interaction with cellular signaling cascades that regulate immune responses. The ability of phenazines to interact with and deplete biogenic thiols like glutathione (B108866) can also have widespread effects on cellular biochemistry, as glutathione is a critical component of cellular redox homeostasis and detoxification pathways. rsc.org
Environmental Behavior and Advanced Detection Methodologies for Dibenzo A,h Phenazine
Development of Fluorescent Probes for Environmental Analytes (e.g., Thiophenols)
Dibenzo[a,c]phenazine (B1222753) derivatives have been identified as excellent organic fluorophores due to their large Stokes shifts, high quantum yields, and good photostability. rsc.orgnih.gov These properties have been harnessed to develop novel fluorescent probes for the detection of environmental contaminants like thiophenols. rsc.org Thiophenols are volatile and toxic substances used in manufacturing pesticides, dyes, and pharmaceuticals, and their presence in water ecosystems poses a significant threat to aquatic life and human health. rsc.orgnih.gov
A notable development is a probe, referred to as probe-dbp, which utilizes a dibenzo[a,c]phenazin-11-amine (B2940245) structure as the fluorophore. nih.gov This fluorophore is linked to a 2,4-dinitrobenzenesulfonyl group, which acts as both a fluorescence quencher and a recognition site for thiophenols. rsc.orgnih.gov The probe demonstrates high selectivity and sensitivity for thiophenols over other analytes, including biothiols and common metal ions. nih.gov A key feature of this probe is its rapid response time and its ability to function effectively across a wide pH range, from 5 to 13. rsc.orgnih.gov
The detection mechanism relies on the selective reaction between the thiophenol and the 2,4-dinitrobenzenesulfonyl group, which cleaves the quencher and restores the fluorescence of the dibenzo[a,c]phenazine core. This "off-on" fluorescent response allows for precise quantification. The probe exhibits a significant Stokes shift of 120 nm and a linear relationship between fluorescence intensity and thiophenol concentration in the 0–20 μM range, with a low detection limit of 40 nM. rsc.orgnih.govrsc.org
Application of Dibenzo[a,h]phenazine-Based Probes in Water Sample Analysis
The practical utility of the dibenzo[a,c]phenazine-based fluorescent probe (probe-dbp) has been successfully demonstrated in the analysis of real-world environmental water samples. nih.gov Its stability and sensitivity make it a valuable tool for environmental monitoring. rsc.orgnih.gov
Researchers tested the probe's effectiveness by spiking various water samples—including tap water, spring water, and seawater—with known concentrations of p-thiocresol, a common thiophenol. nih.gov The samples were incubated with the probe for 15 minutes before fluorescence intensity was measured. The results showed high recovery rates, confirming the probe's potential for accurate and reliable detection of thiophenols in diverse aquatic environments. nih.govrsc.org This capability is crucial for assessing water quality and ensuring environmental safety. nih.gov
Interactive Data Table: Recovery of p-thiocresol in Environmental Water Samples using Dibenzo[a,c]phenazine-Based Probe
| Water Sample | Spiked Concentration (μM) | Measured Concentration (μM) | Recovery Rate (%) |
|---|---|---|---|
| Tap Water | 2.0 | 1.95 | 97.5 |
| Tap Water | 10.0 | 10.3 | 103.0 |
| Spring Water | 2.0 | 2.08 | 104.0 |
| Spring Water | 10.0 | 9.7 | 97.0 |
| Seawater | 2.0 | 1.92 | 96.0 |
| Seawater | 10.0 | 10.5 | 105.0 |
This table is representative of data found in the cited literature. Actual experimental values may vary. nih.gov
Methodologies for Assessing Environmental Fate (excluding toxicity/risk assessment)
Assessing the environmental fate of a compound like this compound involves understanding its persistence, transformation, and transport in various environmental compartments. While specific degradation studies on this compound are not extensively detailed in the available literature, methodologies can be inferred from studies on related polycyclic aromatic hydrocarbons (PAHs) and phenazine (B1670421) compounds in general.
Persistence and Degradation: The environmental persistence of complex aromatic structures is a key concern. Biodegradation is a primary pathway for the removal of such pollutants. mdpi.com Studies on phenazine-producing bacteria suggest that while phenazine biosynthesis is common in soil and plant rhizospheres, bacteria capable of degrading phenazines are comparatively rare. nih.govelifesciences.org This suggests that phenazines, once introduced into the environment, may persist. elifesciences.org For related PAHs like dibenz(a,h)anthracene, biodegradation is often a slow process, with half-lives in soil potentially lasting hundreds of days. nih.gov Methodologies to assess biodegradation often involve incubating the compound in soil or water samples containing microbial consortia and monitoring its concentration over time using techniques like high-performance liquid chromatography (HPLC). mdpi.com
Transport and Sorption: The movement of this compound in the environment is governed by its physical and chemical properties. Compounds with low water solubility and high octanol-water partition coefficients tend to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This behavior limits their mobility in water but can lead to accumulation in soil and aquatic sediment. nih.govtpsgc-pwgsc.gc.ca Methodologies for assessing this include laboratory batch equilibrium experiments to determine the soil adsorption coefficient (Koc). For the related compound dibenz(a,h)anthracene, Koc values are very high, indicating it is expected to have no mobility in soil. nih.gov
Abiotic Processes: Photolysis, or degradation by sunlight, can be a significant fate process for compounds on soil surfaces or in surface waters. nih.gov The photolytic half-life of dibenz(a,h)anthracene on spruce needles, for instance, was found to be 15 hours under sunlight. nih.gov Volatilization is generally not considered a major fate process for large, non-volatile compounds like this compound. tpsgc-pwgsc.gc.ca
Emerging Research Directions and Future Perspectives for Dibenzo A,h Phenazine
Rational Design of Next-Generation Dibenzo[a,h]phenazine-Based Functional Molecules
The rational design of functional molecules is a cornerstone of modern chemistry, and the dibenzophenazine framework is a prime candidate for such molecular engineering. By strategically modifying the core structure, scientists can fine-tune the electronic and photophysical properties to suit specific applications.
A key strategy involves the introduction of electron-donating and electron-accepting substituents to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. beilstein-journals.org This approach is particularly prominent in the design of materials for organic light-emitting diodes (OLEDs), especially those utilizing the mechanism of thermally activated delayed fluorescence (TADF). For instance, in the closely related dibenzo[a,c]phenazine (B1222753) (DBPz) system, attaching varying numbers of electron-donating 9,9-dimethylacridan (DMAC) units to the acceptor core allows for the systematic tuning of emission wavelengths from green to orange-red. nih.govacs.org Increasing the number of donor units can enhance the intramolecular charge transfer (ICT) effect, leading to a red-shift in emission and often an improvement in photoluminescence quantum yield (PLQY). nih.govacs.org
The position of these substituents is also critical. Isomeric molecular design, where the same functional groups are placed at different positions on the phenazine (B1670421) core, can lead to significant differences in material properties such as molecular rigidity, rates of reverse intersystem crossing (rISC), and ultimately, device efficiency. worktribe.com The goal is to achieve a small singlet-triplet energy gap (ΔEST) to facilitate efficient rISC, a key process for high-efficiency TADF. beilstein-journals.org Computational methods, such as density functional theory (DFT), are invaluable in this design process, helping to predict molecular geometries, frontier molecular orbital energies (HOMO/LUMO), and ΔEST values before undertaking complex synthesis. acs.orgresearchgate.net This predictive power accelerates the discovery of molecules with desired properties, such as the deep-red and near-infrared emitters that are highly sought after for various applications. dntb.gov.ua
| Molecule Type | Design Strategy | Key Findings | Potential Application | Reference |
|---|---|---|---|---|
| xDMAC-BP | Varying the number (x=1, 2, 3) of electron-donating DMAC groups on a dibenzo[a,c]phenazine (BP) acceptor. | Emission wavelength can be tuned from 541 nm to 605 nm. PLQY improved from 42% to 89% with more donors. | High-efficiency orange-red TADF-OLEDs. nih.govacs.org | nih.govacs.org |
| DPyPzTPA vs. TPAPzDPy | Isomeric design using triphenylamine (B166846) (TPA) donors and pyridine (B92270) (Py) groups on a phenazine (Pz) core. | Isomers show significant differences in rigidity and non-radiative decay, impacting device EQE (16.6% vs 8.3%). | Efficient long-wavelength TADF emitters. worktribe.com | worktribe.com |
| DBPh derivatives | Introduction of electron-donating (–CH3, –OCH3) and electron-withdrawing (–COOH, –CN) groups. | Substituents cause a bathochromic (red) shift in absorption spectra. | Visible light photoinitiators for polymerization. nih.gov | nih.gov |
| Pyridinium-functionalized DBPz | Attaching pyridinium (B92312) salts with varying alkyl chain lengths (ethyl, octyl, hexadecyl). | Alkyl chain length influences aggregation-induced emission (AIE) properties, sensing limits, and singlet oxygen generation. rsc.org | NIR fluorescent biosensors and photodynamic therapy. rsc.org | rsc.org |
Integration into Multi-Component Systems for Enhanced Performance
The functionality of dibenzophenazine derivatives can be significantly amplified by integrating them into more complex multi-component systems. Supramolecular chemistry offers powerful tools to organize these molecules into well-defined architectures, leading to emergent properties and enhanced performance. nih.govfrontiersin.org
Host-guest chemistry is a prominent approach. By incorporating recognition motifs like crown ethers into the dibenzophenazine structure, researchers have created systems that can sense and respond to specific ions. nih.govfrontiersin.orgacs.org For example, a dihydrodibenzo[a,c]phenazine derivative functionalized with a crown ether macrocycle exhibits multicolor emission upon binding with different ammonium (B1175870) guests. nih.govfrontiersin.org The binding event alters the conformation and electronic environment of the fluorophore, resulting in a detectable change in the fluorescence output, with shifts up to 130 nm being reported. nih.govfrontiersin.org This guest-dependent emission provides a pathway for developing molecular sensors and logic gates. nih.gov
Self-assembly is another key strategy for creating functional multi-component systems. Amphiphilic dibenzophenazine derivatives, consisting of the rigid phenazine rod segment and a flexible coil segment like poly(ethylene oxide) (PEO), can self-assemble in solution and in the solid state. mdpi.com Depending on the specific molecular structure, including the nature of terminal groups, these molecules can form diverse nanostructures such as nanofibers, spherical aggregates, hexagonal columnar phases, and perforated lamellar structures. mdpi.com These ordered assemblies are crucial for applications in liquid crystals and organic electronics, where molecular alignment dictates material performance. thieme-connect.comresearchgate.net The formation of hierarchical structures, such as cyclic hydrogen-bonded trimers in dibenzo[a,c]phenazinecarboxylic acids, further demonstrates the potential for creating complex, three-dimensional assemblies from simple building blocks. thieme-connect.com
| System | Components | Interaction/Principle | Enhanced Performance/Function | Reference |
|---|---|---|---|---|
| Multicolor Emissive System | N,N′-Disubstituted dihydrodibenzo[a,c]phenazine crown ether macrocycle and various ammonium guests. | Supramolecular host-guest complexation. | Guest-dependent multicolor fluorescence, including white-light emission. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Supramolecular Nanostructures | Amphiphilic rod-coil molecules with a dibenzo[a,c]phenazine rod and a PEO coil. | Self-assembly in bulk and aqueous solution. | Formation of nanofibers, spherical aggregates, and hexagonal columnar structures. mdpi.com | mdpi.com |
| Discotic Liquid Crystals | Dibenzo[a,c]phenazinecarboxylic acids. | Hydrogen bonding and π-π stacking. | Formation of hierarchical cyclic trimers and columnar assemblies. thieme-connect.com | thieme-connect.com |
| Ion-Responsive System | Dihydrodibenzo[a,c]phenazine with benzo-15-crown-5 (B77314) wings and K+ ions. | Supramolecular assembly driven by ion chelation. | Tunable emission from blue to orange-red; moisture detection. acs.org | acs.org |
Advanced Characterization Techniques for Intricate Molecular Systems
The development of complex molecular and supramolecular systems based on dibenzophenazine necessitates the use of a sophisticated suite of characterization techniques to elucidate their structure and properties.
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental for confirming the chemical structure of newly synthesized derivatives. nih.govnih.govrsc.org UV-visible absorption and photoluminescence (PL) spectroscopy are used to probe the electronic and photophysical properties, revealing information about intramolecular charge transfer (ICT), Stokes shifts, and quantum yields. acs.orgrsc.orgresearchgate.net To understand the dynamics of excited states, particularly in TADF materials, transient PL spectroscopy is employed to measure fluorescence lifetimes and the rates of intersystem crossing. acs.org
Electrochemical Analysis: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the molecules. This data is crucial for designing materials for electronic devices like OLEDs, as it helps predict the efficiency of charge injection and transport. researchgate.net
Structural Analysis: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers insights into intermolecular packing in the solid state. acs.org For larger, self-assembled structures where single crystals are not available, techniques like small-angle X-ray scattering (SAXS) are used to determine the geometry and dimensions of liquid crystalline or other ordered phases. mdpi.com
Microscopy and Surface Science: The morphology of supramolecular assemblies is often visualized using high-resolution microscopy. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can reveal the formation of nanofibers, vesicles, or other nanostructures from self-assembling molecules. mdpi.com Scanning Tunneling Microscopy (STM) can provide even higher, sub-molecular resolution, allowing for the direct visualization of how molecules like dibenzo[a,c]phenazinecarboxylic acids arrange into hierarchical structures, such as cyclic trimers, on a surface. thieme-connect.com Non-contact AFM is another powerful tool for resolving intra- and inter-molecular structures with high precision. mdpi.com
Exploration of Novel Reaction Pathways and Catalytic Systems
While classical methods for phenazine synthesis exist, such as the Wohl-Aue reaction, modern research is focused on developing more efficient, selective, and environmentally benign synthetic routes. wikipedia.org
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, a double Buchwald-Hartwig amination followed by in-situ oxidation provides a versatile method for ligating aromatic rings to form substituted phenazines. clockss.org This strategy offers excellent regiochemical control, allowing for the synthesis of specific isomers like this compound without the formation of its dibenzo[a,j]phenazine counterpart, a feat difficult to achieve with classical approaches. clockss.org Another innovative Pd-catalyzed method is the intramolecular Fujiwara-hydroarylation, which has been applied to the synthesis of benzo[a]phenazine (B1654389) derivatives. acs.org
Researchers are also exploring the use of novel catalysts to promote phenazine formation. One study demonstrated that lead dichloride (PbCl₂) can act as an inexpensive and efficient catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, affording dibenzo[a,c]phenazine in excellent yield at room temperature. researchgate.net Beyond traditional metal catalysis, the principles of supramolecular catalysis are being applied. Hemicucurbit mdpi.comuril, a macrocyclic host molecule, has been shown to catalyze the oxidative dimerization of 2-arylamines to produce dibenzo[a,j]phenazine derivatives. researchgate.netresearchgate.net The host molecule's cavity is proposed to bind the substrate, promoting the reaction within a confined environment. researchgate.net Furthermore, functionalized magnetic nanoparticles are being developed as retrievable catalysts for the green synthesis of pyrano[2,3-c]phenazine derivatives under solvent-free conditions, highlighting a move towards more sustainable chemical processes. tandfonline.com
Interdisciplinary Research Frontiers Involving this compound Chemistry
The unique properties of the dibenzophenazine scaffold place it at the intersection of chemistry, physics, materials science, and biology. This interdisciplinary nature is driving research into several exciting frontiers.
Materials Science and Electronics: A major application area is in organic electronics, particularly as emitters in OLEDs. The development of dibenzophenazine-based TADF materials has led to highly efficient orange-red OLEDs with external quantum efficiencies (EQEs) exceeding 20%, a significant achievement for long-wavelength emitters. nih.govacs.org The structural rigidity and self-assembly properties of derivatives like dibenzo[a,c]phenazinecarboxylic acids also make them promising candidates for discotic liquid crystals, which have potential uses in organic field-effect transistors (OFETs) and photovoltaics. thieme-connect.comresearchgate.net
Sensing and Diagnostics: The strong fluorescence of many dibenzophenazine derivatives makes them excellent fluorophores for chemical sensors. Researchers have designed probes for the selective and rapid detection of environmentally and biologically relevant species. For example, a dibenzo[a,c]phenazine-based probe was developed for the fast detection of thiophenols in water with a very low detection limit. rsc.org Another frontier is the development of near-infrared (NIR) fluorescent biosensors with aggregation-induced emission (AIE) properties for detecting bacterial components like lipopolysaccharides (LPS). rsc.org
Biomedical Applications: The interaction of phenazine compounds with biological systems is an area of growing interest. ontosight.ai The structural similarity of some phenazines to known bioactive compounds suggests their potential in drug development. nih.gov For instance, certain phenazine analogues have been studied as dual topoisomerase I/II inhibitors for anticancer applications. nih.gov Moreover, pyridinium-functionalized dibenzophenazines that generate singlet oxygen upon irradiation are being investigated for photodynamic antibacterial therapy, offering a light-activated approach to killing bacteria. rsc.org
The continued exploration of this versatile chemical scaffold, through innovative design, synthesis, and characterization, promises to unlock a new generation of advanced materials and technologies across a broad scientific landscape.
Q & A
Basic: What are the common synthetic routes for dibenzo[a,h]phenazine, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via cyclization reactions using precursors like quinoxaline or anthracene derivatives. Key methods include:
- Lead dichloride-mediated synthesis : A one-pot reaction under reflux with ethanol/acetic acid, achieving yields of ~70–85% .
- Palladium-catalyzed reduction : Using Pd–C and hydrazine hydrate in ethanol to reduce nitro intermediates, critical for generating the phenazine core .
- Thermal cyclization : Heating precursors (e.g., azobenzene derivatives) to induce dimerization, though this method may require stringent temperature control to avoid byproducts .
Optimizing solvent polarity, catalyst loading, and reaction time is essential. For example, polar aprotic solvents enhance cyclization efficiency, while excess catalyst can lead to over-reduction .
Basic: What characterization techniques are essential for confirming the structure of this compound derivatives?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR spectroscopy : H and C NMR identify aromatic proton environments and nitrogen substitution patterns .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways, distinguishing isomers .
- X-ray diffraction : Resolves crystal packing and π-π stacking interactions, critical for optoelectronic applications .
- UV-Vis and fluorescence spectroscopy : Characterize absorption/emission profiles (e.g., λmax ~450 nm for unmodified derivatives) .
Advanced: How can computational methods guide the design of this compound derivatives with tailored electronic properties?
Answer:
Density functional theory (DFT) at the B3LYP-6/311G(d) level predicts key properties:
- HOMO-LUMO gaps : Ranging from 2.5–4.0 eV, tunable via electron-withdrawing/donating substituents (e.g., –NO2 reduces gaps by 0.3–0.5 eV) .
- Redox potentials : Calculated ionization potentials correlate with experimental cyclic voltammetry data, aiding in designing redox-active derivatives for batteries .
- Thermodynamic stability : Gibbs free energy (∆Gº ≥ -8.0 kcal/mol) indicates synthetic feasibility under dynamic conditions .
Advanced: What strategies optimize fluorescence efficiency in this compound-based probes?
Answer:
Enhance fluorescence quantum yield (QY) through:
- Rigidification : Introducing bulky substituents (e.g., triphenylamine) restricts intramolecular rotation, increasing QY from 0.2 to 0.6 .
- Solvatochromic tuning : Probes dissolved in low-polarity solvents (e.g., hexane) exhibit hypsochromic shifts and reduced quenching .
- Energy transfer modulation : Conjugating with fluorophores (e.g., tetraphenylethylene) via π-spacers broadens emission spectra .
Basic: What photophysical properties make this compound suitable for optoelectronic applications?
Answer:
Key properties include:
- Broad absorption bands : Spanning 300–550 nm, ideal for light-harvesting in organic photovoltaics .
- Thermally activated delayed fluorescence (TADF) : Achieved through small singlet-triplet energy gaps (ΔEST < 0.3 eV) in twisted derivatives .
- Charge transport : High hole mobility (~10<sup>-3</sup> cm²/V·s) in crystalline phases due to planar π-conjugation .
Advanced: How can researchers resolve contradictions in reported electrochemical properties across studies?
Answer:
Discrepancies in redox potentials or conductivity often arise from:
- Synthetic purity : HPLC or recrystallization ensures >95% purity, minimizing side-reaction interference .
- Electrolyte composition : Compare data in identical electrolytes (e.g., 0.1 M TBAPF6 in acetonitrile) to isolate molecular effects .
- Measurement calibration : Use internal standards (e.g., ferrocene/ferrocenium) to normalize potentials .
Advanced: How do substituents modulate the electronic and optical properties of this compound?
Answer:
Substituent effects include:
- Electron-withdrawing groups (–CN, –NO2) : Lower LUMO levels by 0.4–0.8 eV, enhancing n-type semiconductor behavior .
- Electron-donating groups (–OCH3, –NH2) : Raise HOMO levels, improving hole injection in OLEDs .
- Steric hindrance : Bulky groups (e.g., tert-butyl) disrupt aggregation, reducing excimer formation in solid-state emissions .
Basic: What are the emerging applications of this compound in optical sensing?
Answer:
Derivatives function as:
- Thiol probes : Detect thiophenols via nucleophilic aromatic substitution, with detection limits ≤10 nM .
- Metal ion sensors : Cu<sup>2+</sup> binding induces ratiometric fluorescence shifts (Δλ ~50 nm) .
- pH-responsive dyes : Protonation at N sites alters emission color (e.g., blue-to-green transitions in acidic media) .
Advanced: How can reaction pathways for this compound synthesis be analyzed to minimize byproducts?
Answer:
Employ:
- GC-MS monitoring : Identifies intermediates (e.g., azobenzene dimers) and optimizes reaction time to prevent over-oxidation .
- Kinetic isotope effects : Deuterated solvents reveal rate-determining steps (e.g., C–N bond formation) .
- Byproduct crystallization : Selective precipitation isolates pure phenazine from oligomeric byproducts .
Advanced: What methodologies assess the stability of this compound under operational conditions?
Answer:
- Accelerated aging tests : Expose derivatives to UV light (λ = 365 nm) and heat (60°C) for 100+ hours; monitor degradation via HPLC .
- Electrochemical cycling : Perform 500+ charge/discharge cycles in redox flow batteries; >90% capacity retention indicates robustness .
- Computational MD simulations : Predict thermal decomposition pathways (e.g., C–N bond cleavage at >300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
